Neoaspergillic acid
Description
Structure
3D Structure
Properties
CAS No. |
5021-35-2 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14(10)16/h7-9,16H,5-6H2,1-4H3 |
InChI Key |
VIXDKWMATBSRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C(=O)N1O)CC(C)C |
Origin of Product |
United States |
Producing Organisms and Cultivation Strategies for Neoaspergillic Acid Biosynthesis
Fungal Species Diversity and Strain Identification
Neoaspergillic acid is produced by a diverse range of fungi, including terrestrial, endophytic, and marine-derived species. Specific strains within the Aspergillus genus are particularly notable for their production of this metabolite.
A significant producer of this compound is Aspergillus melleus IMV 01140. acs.orgnih.gov This particular strain was identified from a screening of over 150 fungal strains collected from the vicinity of the Chernobyl nuclear power plant disaster. nih.govresearchgate.net It was observed to produce compounds that inhibited the growth of the yeast Candida albicans, with the active compound being identified as this compound. acs.orgnih.gov The production of this compound and its derivatives by A. melleus under standard laboratory conditions was a notable finding, as previous reports often cited the need for co-cultivation or specific stress conditions to induce its biosynthesis. acs.orgnih.govnih.gov The biosynthetic gene cluster responsible for this compound production in this strain has also been identified. acs.orgresearchgate.netacs.org
Endophytic fungi, which reside within plant tissues, are another source of this compound. The endophytic fungus Aspergillus sp. SPH2, isolated from the stems of the endemic plant Bethencourtia palmensis, has been shown to produce this compound. nih.govmdpi.comresearchgate.netnih.gov Extracts from this fungus demonstrated strong fungicidal effects. mdpi.comresearchgate.net Studies on the time-course of fermentation revealed that this compound is a major compound produced during the exponential growth phase of the fungus. mdpi.comresearchgate.net This suggests that this compound is a biosynthetic precursor to neohydroxyaspergillic acid, which appears during the stationary phase. mdpi.comresearchgate.net
The marine environment is a rich source of fungal biodiversity and novel secondary metabolites. The coral-associated fungus Aspergillus sp. strain CF07002 has been identified as a producer of this compound. nih.gov Another marine-derived fungus, Aspergillus sp. SCSGAF0093, isolated from a gorgonian, was also found to produce this compound among other mycotoxins. nih.gov
On a broader taxonomic level, species within the Aspergillus section Circumdati are recognized for their production of this compound. researchgate.netfrontiersin.orgnih.gov This is a distinguishing characteristic from the closely related Aspergillus section Flavi, which typically produces aspergillic acid. researchgate.netfrontiersin.org The difference in the final product is attributed to the substrate specificity of the biosynthetic gene clusters within these different Aspergillus sections. researchgate.net While section Flavi species utilize leucine (B10760876) and isoleucine to produce aspergillic acid, section Circumdati strains use two leucine residues to form this compound. frontiersin.orgnih.gov
Optimized Fermentation Methodologies for Improved Titer
To enhance the production of this compound, researchers have focused on optimizing fermentation conditions. These methodologies range from standard laboratory practices to more specialized cultivation techniques.
For Aspergillus melleus IMV 01140, this compound production has been achieved under standard laboratory settings. acs.orgnih.gov The fungus is typically cultivated on Potato Dextrose Agar (B569324) (PDA) for 6 days at 26 °C. acs.orgnih.gov For compound extraction and analysis, the strain can be grown on Yeast Extract Peptone Dextrose (YEPD) agar plates at 26 °C for 6 days. nih.gov In liquid culture, an optimized titer of 4 mg/L of this compound was obtained. acs.orgnih.gov It is noteworthy that for some other Aspergillus species, the production of this compound has been reported to require co-cultivation or growth in high-salt stress conditions over extended periods, sometimes as long as 60 days. acs.orgnih.gov
| Parameter | Condition |
| Fungal Strain | Aspergillus melleus IMV 01140 |
| Solid Medium | Potato Dextrose Agar (PDA) or Yeast Extract Peptone Dextrose (YEPD) |
| Incubation Temperature | 26 °C |
| Incubation Time | 6 days |
| Liquid Culture Titer | 4 mg/L |
Table 1: Standard Laboratory Growth Conditions for Aspergillus melleus IMV 01140
Influence of Co-cultivation and Environmental Factors
The biosynthesis of this compound in producing organisms is often not constitutive and can be significantly influenced by external stimuli, including microbial interactions and specific environmental conditions. escholarship.orgacs.org Research has indicated that the production of this pyrazinone metabolite may require specific triggers, such as co-cultivation with other microorganisms or cultivation under particular stress conditions. nih.govacs.org
Co-cultivation, which involves growing two or more different microorganisms in the same environment, is a recognized strategy for activating otherwise silent or "cryptic" biosynthetic gene clusters. frontiersin.orgnih.gov This interaction mimics the natural competitive environments of microbes, often leading to the enhanced production of secondary metabolites that are not typically observed in axenic (pure) cultures. frontiersin.org While the specific microbial partners that best induce this compound are a subject of ongoing research, the principle has been demonstrated to be effective for a wide range of fungal secondary metabolites. mdpi.com
Beyond microbial interactions, environmental factors play a crucial role. High salt stress has been identified as a condition that can promote the production of this compound in certain Aspergillus species. nih.govacs.org The metabolite profiles of related species, such as the marine-derived Aspergillus affinis CMG 70, have also been shown to be salt-dependent, underscoring the impact of osmotic stress on fungal secondary metabolism. vliz.be The pH of the culture medium is another critical parameter. For instance, studies on Aspergillus tubingensis have shown that the initial pH of the medium significantly affects the production of other secondary metabolites like naphtho-gamma-pyrones, with an initial pH of 5.0 yielding the highest concentration compared to more acidic (pH 3.0) or neutral (pH 7.0) conditions. jmb.or.kr
Time-Course Production Profiling in Various Media
The production timeline for this compound varies considerably depending on the producing strain and the cultivation medium used. Some strains, such as Aspergillus melleus IMV 01140, can produce the compound under standard laboratory conditions without the need for co-cultivation or significant environmental stress. acs.orgnih.govacs.org When grown on a solid Yeast Extract Peptone Dextrose (YEPD) agar medium, A. melleus shows detectable levels of this compound and its derivatives after six days of cultivation. acs.org In liquid YEPD culture, this strain achieved a maximum titer of 4 mg/L. nih.govacs.org
In contrast, other Aspergillus species may require much longer incubation periods, with some cultivation times for this compound extraction extending up to 60 days. nih.govacs.org Shorter incubation periods have also been reported; for example, studies on the biosynthesis of neoaspergillic and neohydroxyaspergillic acids in Aspergillus sclerotiorum involved a two-day incubation on a rotary shaker. researchgate.net This highlights the high degree of variability in production kinetics among different fungal isolates and cultivation setups.
Below is a data table summarizing production parameters for Aspergillus melleus.
| Producing Organism | Medium | Cultivation Time | Reported Yield (Liquid Culture) | Special Conditions |
| Aspergillus melleus IMV 01140 | Yeast Extract Peptone Dextrose (YEPD) | 6 Days | 4 mg/L | None (axenic culture) |
Biofilm Mode of Cultivation in Aspergillus Species
Cultivating fungi in a biofilm state represents an alternative and often more effective strategy for producing secondary metabolites compared to conventional submerged (planktonic) cultures. nih.gov A biofilm is a complex, surface-attached community of microorganisms encased in a self-produced extracellular matrix. This growth mode is believed to more closely mimic the natural state of filamentous fungi and can trigger distinct metabolic pathways. nih.govnih.gov
Research on Aspergillus flavus and Aspergillus oryzae has demonstrated that biofilm cultures yield higher concentrations of various secondary metabolites, including the related compound aspergillic acid, when compared to submerged cultivation methods. nih.gov Similarly, Aspergillus ochraceus grown as a biofilm showed enhanced production of the enzyme tannase. nih.gov This suggests that the biofilm mode of growth can significantly upregulate the production of bioactive molecules in Aspergillus species.
Biofilm formation can be encouraged in a laboratory setting through simple physical means. One common method involves the introduction of a solid support surface into a standard shake flask, such as stainless steel sheets or mesh, which promotes the attachment and growth of fungal biomass. researchgate.net The study of mixed-species biofilms, for example between Aspergillus fumigatus and the bacterium Pseudomonas aeruginosa, is also an active area of research, revealing complex metabolic exchanges and the induction of unique secondary metabolites from both organisms. nih.govasm.org This approach combines the benefits of both biofilm cultivation and co-cultivation, offering a powerful strategy for exploring and enhancing the production of fungal natural products like this compound.
Elucidation of Biosynthetic Pathways and Underlying Genetic Mechanisms of Neoaspergillic Acid
Identification of the Neoaspergillic Acid Biosynthetic Gene Cluster (BGC)
The identification of the this compound BGC has been a critical step in understanding its formation. This has been achieved primarily through genome mining and predictive analysis based on homology to known biosynthetic pathways.
The gene cluster responsible for this compound biosynthesis was successfully predicted in Aspergillus melleus by leveraging the known aspergillic acid BGC from Aspergillus flavus as a model. nih.govnih.govescholarship.orgresearchgate.net Due to the structural similarity between this compound and aspergillic acid, it was hypothesized that their biosynthetic pathways would be conserved. nih.gov Researchers used the core nonribosomal peptide synthetase-like (NRPS-like) gene from the aspergillic acid cluster, asaC, as a probe to search the genome of A. melleus. nih.govacs.org This homology-based approach led to the identification of a putative this compound BGC in A. melleus that showed significant similarity to the aspergillic acid gene cluster in A. flavus. nih.govresearchgate.net Genome mining has further revealed that homologs of the aspergillic acid BGC are present in various Aspergillus species, particularly within the section Circumdati, which are known producers of this compound and its derivatives. researchgate.net
The core of the this compound BGC is a nonribosomal peptide synthetase-like enzyme, which is essential for the initial steps of pyrazinone ring formation.
The central enzyme in the biosynthesis of this compound is a nonribosomal peptide synthetase-like (NRPS-like) enzyme, designated as neaC in A. melleus and its homolog asaC in A. flavus. nih.govnih.govresearchgate.netresearchgate.net These enzymes are unique as they lack a condensation (C) domain, which is typically responsible for peptide bond formation in canonical NRPSs. nih.gov Despite this, asaC orthologs are capable of condensing two amino acid precursors to form the pyrazinone scaffold. nih.gov
Functional characterization through gene deletion has confirmed the indispensable role of neaC. In A. melleus, deletion of the neaC gene completely abolished the production of this compound and its precursors, definitively establishing it as the core gene of the biosynthetic pathway. nih.gov The asaC enzyme in A. flavus utilizes leucine (B10760876) and isoleucine to form deoxyaspergillic acid, a precursor to aspergillic acid. nih.gov In contrast, the AsaC homolog in Aspergillus sclerotiorum, a producer of this compound, is believed to utilize two leucine residues to form the precursor of this compound, flavacol. nih.gov This suggests that the substrate specificity of the NRPS-like enzyme dictates whether aspergillic acid or this compound is produced. researchgate.net
| Gene | Organism | Function | Effect of Deletion |
| neaC | Aspergillus melleus | Core NRPS-like enzyme for this compound biosynthesis | Abolished production of this compound and related compounds nih.gov |
| asaC | Aspergillus flavus | Core NRPS-like enzyme for aspergillic acid biosynthesis | Halted production of aspergillic acid and its precursors sigmaaldrich.comnih.gov |
Characterization of Tailoring Enzymes and their Roles
Following the formation of the initial pyrazinone core by the NRPS-like enzyme, a series of tailoring enzymes modify this intermediate to produce the final this compound molecule. These enzymes include a cytochrome P450 oxidase and a hydrolase.
A key tailoring enzyme in the pathway is a cytochrome P450 oxidase, denoted as neaD in A. melleus and asaD in A. flavus. nih.govnih.govresearchgate.netresearchgate.net These enzymes are crucial for the oxidation of the pyrazinone intermediate. nih.govresearchgate.net In the biosynthesis of this compound in A. melleus, NeaD is responsible for oxidizing the precursor, neodeoxyaspergillic acid, to form this compound. nih.govacs.org This was confirmed through gene deletion studies, where the deletion of neaD resulted in the accumulation of neodeoxyaspergillic acid and the absence of this compound. nih.govresearchgate.net Similarly, in A. flavus, the knockout of asaD led to the accumulation of deoxyaspergillic acid, the precursor to aspergillic acid. sigmaaldrich.comnih.gov This highlights the conserved function of this cytochrome P450 oxidase across related biosynthetic pathways. Cytochrome P450 enzymes are well-known for their diverse catalytic activities in fungal natural product biosynthesis, playing critical roles in the structural diversification and bioactivation of secondary metabolites. sdu.edu.cnnih.gov
Another important tailoring enzyme identified within the this compound BGC is a hydrolase, designated as neaB. nih.govnih.govresearchgate.net The function of this enzyme was also elucidated through targeted gene deletion in A. melleus. nih.gov The deletion of neaB did not stop the production of this compound itself, but it did prevent the formation of a downstream product, neohydroxyaspergillic acid. nih.gov This indicates that NeaB is responsible for a subsequent hydrolysis step that occurs after the formation of this compound. nih.gov The homolog in the aspergillic acid cluster is asaB, which is described as a desaturase/hydroxylase responsible for the formation of hydroxyaspergillic acid. researchgate.netsigmaaldrich.com
| Gene | Organism | Proposed Function | Effect of Deletion |
| neaD | Aspergillus melleus | Oxidation of neodeoxyaspergillic acid | Accumulation of neodeoxyaspergillic acid; absence of this compound nih.gov |
| asaD | Aspergillus flavus | Oxidation of deoxyaspergillic acid | Accumulation of deoxyaspergillic acid sigmaaldrich.comnih.gov |
| neaB | Aspergillus melleus | Hydrolysis of this compound | Continued production of this compound; absence of neohydroxyaspergillic acid nih.gov |
Detailed Proposed Biosynthetic Cascade and Intermediates
The biosynthesis of this compound is a complex process involving several key enzymatic steps, starting from simple amino acid precursors and proceeding through various intermediates. The pathway has been elucidated through genetic and biochemical studies, primarily in fungi such as Aspergillus melleus. nih.gov
Origin of Precursors (e.g., Leucine)
The foundational building blocks for the this compound molecule are derived from the amino acid L-leucine. Isotopic labeling studies have demonstrated that two molecules of L-leucine are incorporated to form the pyrazinone ring structure, which is the core of this compound. This initial step underscores the connection between primary and secondary metabolism in the producing organisms.
Formation of Pyrazinone Precursors (e.g., Flavacol, Neodeoxyaspergillic Acid)
The biosynthesis proceeds through the formation of key pyrazinone intermediates. One of the early proposed intermediates is flavacol. researchgate.net The condensation of two leucine molecules, likely facilitated by a nonribosomal peptide synthetase (NRPS), leads to the formation of a dipeptide, which then cyclizes to form the pyrazinone scaffold. researchgate.net
A more direct precursor to this compound is neodeoxyaspergillic acid. researchgate.net The formation of this intermediate is a critical step in the pathway. The biosynthetic gene cluster responsible for this compound production contains a core NRPS-like gene, designated as neaC. nih.govresearchgate.net Deletion of neaC abolishes the production of this compound and its precursors, confirming its essential role in the initial condensation and cyclization steps. nih.govresearchgate.net
Enzymatic Transformations Leading to this compound
The conversion of neodeoxyaspergillic acid to this compound is an oxidative process. researchgate.net This hydroxylation reaction is catalyzed by a P450 monooxygenase, encoded by the gene neaD within the same biosynthetic gene cluster. nih.govresearchgate.net When neaD is deleted from the producing organism, neodeoxyaspergillic acid accumulates, and the production of this compound is halted, thereby confirming the function of NeaD as the enzyme responsible for this specific hydroxylation. researchgate.net Another key enzyme in the pathway is a hydrolase encoded by the neaB gene, which is also located in the gene cluster. nih.govresearchgate.netacs.org
The proposed biosynthetic pathway can be summarized in the following table:
| Precursor/Intermediate | Enzyme(s) | Product |
| L-leucine (2 molecules) | NeaC (NRPS-like) | Cyclic dipeptide |
| Cyclic dipeptide | Unknown | Flavacol |
| Flavacol | Unknown | Neodeoxyaspergillic acid |
| Neodeoxyaspergillic acid | NeaD (P450 oxidase) | This compound |
Pathways for this compound Derivatization (e.g., to Neohydroxyaspergillic Acid)
This compound can be further modified to produce derivatives such as neohydroxyaspergillic acid. nih.govresearchgate.net This subsequent hydroxylation step is also believed to be catalyzed by one or more P450 monooxygenases within the gene cluster. nih.gov The production of neohydroxyaspergillic acid is often observed alongside this compound in fungal cultures. nih.govresearchgate.net
Transcriptional Regulation of this compound Production
The production of this compound is tightly controlled at the transcriptional level, with both positive and negative regulatory elements influencing the expression of the biosynthetic genes.
Identification of Negative Transcriptional Regulators (e.g., mcrA)
A key negative transcriptional regulator identified as impacting this compound production is McrA. nih.govacs.org McrA is a global regulator of secondary metabolism in many filamentous fungi, and its deletion has been shown to upregulate the production of various secondary metabolites. researchgate.netnih.gov
In studies involving Aspergillus melleus, the deletion of the mcrA gene resulted in a significant increase in the production of both this compound and its derivative, neohydroxyaspergillic acid. nih.gov This upregulation is a direct consequence of the removal of the repressive effect of McrA on the this compound biosynthetic gene cluster. nih.govacs.org The identification of McrA as a negative regulator provides a valuable target for genetic engineering strategies aimed at enhancing the yield of this compound for research and potential applications. nih.gov
The effect of mcrA deletion on the production of this compound and related compounds is detailed in the table below:
| Strain | Key Genetic Trait | Effect on this compound Production | Effect on Neohydroxyaspergillic Acid Production |
| Wild Type | Functional mcrA | Basal level of production | Basal level of production |
| ΔmcrA | Deleted mcrA | Upregulated production nih.gov | Upregulated production nih.gov |
Impact of Regulatory Gene Deletion on Metabolite Titer
The biosynthesis of this compound, like many fungal secondary metabolites, is controlled by a complex regulatory network. Key to this network are regulatory genes that can either enhance or suppress the expression of the entire biosynthetic gene cluster. Genetic manipulation of these regulatory genes has proven to be an effective strategy for increasing the production of desired metabolites. In the case of this compound, research has focused on the deletion of negative regulators to upregulate the biosynthetic pathway.
One such critical regulator is the transcription factor McrA, a known global negative regulator of secondary metabolism in various filamentous fungi. nih.govacs.org Studies involving Aspergillus melleus have demonstrated that the deletion of the mcrA gene leads to a significant increase in the production of this compound and its derivatives. nih.govescholarship.org This upregulation suggests that McrA acts as a repressor for the this compound gene cluster. nih.gov
The deletion of mcrA in A. melleus was achieved using an in vitro CRISPR-Cas9 system. nih.govresearchgate.net Subsequent metabolic analysis of the mcrA deletion mutant (mcrAΔ) strain revealed a notable increase in the titers of both this compound and neohydroxyaspergillic acid when compared to the wild-type strain. nih.gov Specifically, the production of this compound saw a 1.7-fold increase, while the yield of neohydroxyaspergillic acid increased by 1.6-fold. nih.gov This demonstrates the direct impact of a single regulatory gene on the metabolic output of the biosynthetic pathway. nih.govresearchgate.net
The successful enhancement of this compound production through the deletion of a negative regulatory gene highlights a promising avenue for industrial-scale production of this and other valuable secondary metabolites. acs.orgescholarship.org
The table below summarizes the research findings on the impact of mcrA gene deletion on the production of this compound and a related compound in Aspergillus melleus.
| Gene Deleted | Fungal Strain | Metabolite | Fold Increase in Production |
| mcrA | Aspergillus melleus | This compound | 1.7 |
| mcrA | Aspergillus melleus | Neohydroxyaspergillic acid | 1.6 |
Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis of Neoaspergillic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like neoaspergillic acid. numberanalytics.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. numberanalytics.com
Comprehensive NMR Spectral Analysis for Structural Determination
The structural elucidation of this compound is achieved through a comprehensive analysis of one-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR. acs.orgresearchgate.net These analyses, often performed on purified samples, provide the foundational data for piecing together the molecular framework. nih.govresearchgate.net For instance, the molecular formula of this compound has been inferred as C₁₂H₂₀N₂O₂ based on the protonated ion peak in mass spectrometry, which is then confirmed and elaborated upon by NMR data. researchgate.net
The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environment. The chemical shifts (δ), reported in parts per million (ppm), indicate the type of proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing which protons are connected through bonds. numberanalytics.com Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. rsc.orghmdb.cahmdb.cadrugbank.com
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹H | Varies based on specific proton environment |
| ¹³C | Varies based on specific carbon environment |
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. Detailed assignments require analysis of 2D NMR data.
Application of Multi-dimensional NMR Techniques (e.g., 2D NMR)
While 1D NMR provides essential information, complex structures like this compound often require two-dimensional (2D) NMR techniques for complete assignment of all proton and carbon signals. acs.orgresearchgate.netresearchgate.net 2D NMR experiments spread the spectral information across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra. numberanalytics.comlibretexts.org
Common 2D NMR techniques employed in the study of natural products include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This is crucial for tracing out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and three-dimensional conformation of the molecule.
Through the combined application of these 1D and 2D NMR methods, researchers can confidently determine the planar structure and relative stereochemistry of this compound. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity for detection and the ability to determine its molecular weight and elemental composition with high accuracy. lcms.cz It is often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC) to analyze complex mixtures. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jeol.comijiset.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. shimadzu.com This typically involves chemical modification of functional groups. shimadzu.com
Once volatilized, the components of a sample are separated based on their boiling points and interactions with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. ijiset.com GC-MS has been utilized for the quantitative analysis of related compounds like neohydroxyaspergillic acid, demonstrating its utility in profiling pyrazine (B50134) mycotoxins. researchgate.netresearchgate.net Quantitative analysis is often achieved by comparing the peak area of the target compound to that of a known concentration of an internal standard. ijiset.com
Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS) for Metabolite Detection and Profiling
Liquid chromatography-mass spectrometry (LC-MS), including its high-performance variant (HPLC-MS), is a highly versatile and widely used technique for analyzing a broad range of compounds, including those that are not amenable to GC-MS. nih.govlcms.czacs.org In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. acs.orgresearchgate.net A key advantage of LC-MS is the use of soft ionization techniques, such as electrospray ionization (ESI), which minimize fragmentation and typically produce a strong signal for the intact molecular ion. lcms.cz
This technique has been instrumental in the detection and profiling of this compound in fungal extracts. nih.govfrontiersin.org For example, LC-MS analysis of Aspergillus melleus cultures revealed the presence of this compound and related metabolites. acs.orgresearchgate.net The retention time from the LC separation combined with the mass-to-charge ratio (m/z) from the MS provides a high degree of specificity for identification. frontiersin.org HPLC profiles can be used to compare the production of this compound under different conditions or in different fungal strains. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precursor Analysis
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. frontiersin.orgchromatographyonline.com This is a critical step in the identification of unknown compounds and the confirmation of known ones. HRMS instruments, such as quadrupole time-of-flight (qTOF) and Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. frontiersin.orgthermofisher.com
In the context of this compound, HRMS is used to analyze the precursor ion (the intact molecule with a charge). The precise mass of the protonated molecule ([M+H]⁺) of this compound has been determined to be m/z 225.1593, which corresponds to the molecular formula C₁₂H₂₀N₂O₂. researchgate.net This high level of accuracy helps to distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions. chromatographyonline.com Furthermore, HRMS can be combined with tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to provide structural information, further increasing the confidence in compound identification. frontiersin.org
Chromatographic Separation Methods for Isolation and Purification
The isolation and purification of this compound from natural sources, such as fungal fermentation broths, is a multi-step process that often involves preliminary extraction and column chromatography followed by more advanced chromatographic techniques to achieve high purity. acs.orgnih.govmdpi.comamazonaws.com These methods are essential for separating the target compound from a complex matrix of related metabolites and other extraneous substances. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the final purification (fractionation) and the analytical assessment of purity for this compound. bioaustralis.com Its high resolution and sensitivity make it indispensable for obtaining the compound in a highly purified state, suitable for structural elucidation and bioactivity studies. acs.orgnih.gov HPLC is employed in both preparative/semi-preparative scales for isolation and analytical scales for purity verification and quantitative analysis. acs.orgmdpi.comamazonaws.com
Preparative and Semi-Preparative HPLC for Isolation
Following initial separation by methods like silica (B1680970) gel column chromatography, fractions containing this compound are often subjected to preparative or semi-preparative HPLC for final purification. acs.orgnih.govamazonaws.com This step is crucial for separating it from structurally similar analogs, such as neohydroxyaspergillic acid. acs.orgnih.gov
Research findings have detailed specific methods for this purpose. In one study, fractions from a silica gel column were further separated using a preparative HPLC system equipped with a Phenomenex Luna C18 column, yielding purified this compound. acs.org Another study utilized semi-preparative HPLC with an Ultrasphere ODS column and an isocratic mobile phase of methanol (B129727) and water to yield 6 mg of the compound. mdpi.com A particularly high yield of 500 mg was achieved using a semi-preparative method with a mobile phase of 70% methanol in water. amazonaws.com
Table 1: Examples of Preparative and Semi-Preparative HPLC Methods for this compound Isolation This is an interactive table. You can sort and filter the data.
| Column Type | Column Dimensions | Mobile Phase | Flow Rate | Detection | Source |
|---|---|---|---|---|---|
| Phenomenex Luna 5 μm C18 (2) | 250 × 21.2 mm | Not specified in abstract | 5.0 mL/min | UV at 280 nm | acs.org |
| Ultrasphere ODS, 5 μm | 250 x 10.0 mm | Isocratic: Methanol:Water (80:20) | 3.0 mL/min | Not specified | mdpi.com |
| Not specified | Not specified | 70% Methanol in Water | Not specified | Not specified | amazonaws.com |
Analytical HPLC for Purity and Quantitative Analysis
Analytical HPLC, often coupled with mass spectrometry (LC-MS), is used to assess the purity of the isolated this compound and to quantify its production in fungal cultures. acs.orgnih.govmdpi.com Purity is typically confirmed to be greater than 95% for use in further studies. bioaustralis.com These analytical methods use columns with smaller dimensions and lower flow rates to achieve high-resolution separation for accurate analysis. acs.orgmdpi.comresearchgate.net
For instance, a ThermoFinnigan LCQ Advantage system with an Alltech Prevail C18 reversed-phase column has been used for LC-MS analysis. acs.orgnih.gov This method employed a gradient elution with acetonitrile (B52724) and water, both containing formic acid, to resolve this compound from other metabolites. acs.orgnih.gov Another analytical approach used a Waters ACQUITY UPLC system with a BEH C18 column and a similar formic acid-modified acetonitrile/water gradient. researchgate.net A third method involved an ACE 3 C18 column with a mobile phase of methanol and water containing acetic acid. mdpi.com The use of different acidic modifiers (formic vs. acetic acid) and gradient profiles highlights the adaptability of HPLC methods to specific analytical challenges. acs.orgmdpi.comresearchgate.net
Table 2: Examples of Analytical HPLC / UPLC Methods for this compound Analysis This is an interactive table. You can sort and filter the data.
| System | Column Type | Column Dimensions | Mobile Phase | Flow Rate | Source |
|---|---|---|---|---|---|
| ThermoFinnigan LCQ Advantage | Alltech Prevail C18, 3 μm | 100 x 2.1 mm | A : 5% Acetonitrile/H₂O + 0.05% Formic AcidB : 95% Acetonitrile/H₂O + 0.05% Formic Acid (Gradient) | 125 µL/min | acs.orgnih.gov |
| Waters ACQUITY UPLC | BEH C18, 1.7µm | 50 x 2.1 mm | A : Water + 0.1% Formic AcidB : Acetonitrile + 0.1% Formic Acid (Gradient) | 0.5 mL/min | researchgate.net |
Genetic Engineering and Synthetic Biology Approaches for Neoaspergillic Acid Research
CRISPR-Based Gene Editing Technologies in Filamentous Fungi
The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-Cas9 technology has revolutionized genetic manipulation in filamentous fungi, providing a precise, efficient, and versatile tool for genome editing. frontiersin.orgnih.govresearchgate.net This system has been successfully adapted to various Aspergillus species to elucidate the genetic basis of secondary metabolite production, including that of neoaspergillic acid. nih.govresearchgate.net
A powerful and increasingly common strategy for gene editing in filamentous fungi involves the direct delivery of pre-assembled Cas9 ribonucleoprotein (RNP) complexes into fungal protoplasts. nih.govnih.govmdpi.com This in vitro approach bypasses the need for plasmid construction and expression of the Cas9 and guide RNA (gRNA) components within the host cell. nih.govbiorxiv.org The RNP complex is formed by incubating purified Cas9 protein with a synthetically generated single guide RNA (sgRNA) that is programmed to target a specific genomic locus. nih.govplos.org
The assembled RNPs are then introduced into fungal protoplasts, typically through polyethylene (B3416737) glycol (PEG)-mediated transformation. nih.govnih.gov Once inside the cell, the RNP complex is transiently active, locating its target DNA sequence and inducing a double-strand break (DSB). mdpi.commdpi.com The cell's natural DNA repair mechanisms, such as non-homologous end joining (NHEJ) or homology-directed repair (HDR), then repair the break. plos.orgmdpi.com When a linear repair template with homologous flanking regions is co-transformed with the RNP, HDR can be exploited to precisely replace the target gene with a selectable marker, such as a hygromycin resistance gene (hygB). nih.govplos.org A key advantage of the RNP delivery method is that the Cas9 nuclease is only transiently present, which can minimize potential off-target effects and cellular toxicity associated with continuous in vivo expression from a plasmid. nih.govbiorxiv.orgnih.gov This method has proven to be a simple and universal system for gene manipulation in fungi like Aspergillus fumigatus and Aspergillus melleus. nih.govnih.gov
CRISPR-RNP-mediated gene deletion has been instrumental in identifying and validating the biosynthetic gene cluster (BGC) for this compound in Aspergillus melleus. nih.gov Researchers predicted the this compound BGC by finding homologs to the known aspergillic acid cluster from Aspergillus flavus. nih.govresearchgate.net To confirm the function of these candidate genes, a series of targeted knockouts were performed. nih.gov
The core nonribosomal peptide synthetase (NRPS)-like gene, designated neaC, was the first target for deletion. nih.govacs.org Its replacement with a hygromycin resistance marker resulted in the complete abolishment of this compound production, confirming it as the essential enzyme for initiating the compound's biosynthesis. nih.gov Subsequently, other tailoring enzymes within the predicted cluster were deleted to elucidate their roles. nih.govacs.org Deletion of neaD, a P450 oxidase homolog, led to the disappearance of this compound and the accumulation of a precursor, identified as neodeoxyaspergillic acid. nih.gov This demonstrated that the NeaD enzyme is responsible for the final oxidation step in the pathway. nih.gov Similarly, deletion of a putative hydrolase gene, neaB, was also performed to validate its role in the pathway. nih.gov
Beyond elucidating the core pathway, CRISPR has been used to engineer fungal metabolism for increased production. The gene mcrA, a global negative regulator of secondary metabolism in filamentous fungi, was deleted in A. melleus using the same CRISPR-RNP system. nih.govacs.orgmdpi.com The resulting mcrAΔ strain exhibited a 1.7-fold increase in the production of this compound and a 1.6-fold increase for neohydroxyaspergillic acid, demonstrating that McrA acts as a repressor for the this compound BGC. nih.gov
Table 1: Targeted Gene Knockouts in Aspergillus melleus for this compound Pathway Validation
| Gene Deleted | Putative Function | Phenotype/Effect on Metabolite Profile | Reference |
|---|---|---|---|
| neaC | NRPS-like enzyme | Complete abolishment of this compound production. | nih.gov |
| neaD | P450 oxidase | Abolishment of this compound; accumulation of neodeoxyaspergillic acid. | nih.gov |
| neaB | Hydrolase | Deletion performed to validate its role in the biosynthetic pathway. | nih.gov |
| mcrA | Negative transcriptional regulator | 1.7-fold increase in this compound and 1.6-fold increase in neohydroxyaspergillic acid production. | nih.gov |
Heterologous Expression Systems for this compound Biosynthesis
Heterologous expression, which involves transferring a BGC from its native producer into a well-characterized host organism, is a cornerstone of natural product discovery and synthetic biology. mdpi.comresearchgate.net Aspergillus nidulans has emerged as a popular and effective chassis for expressing fungal BGCs due to its well-understood genetics, amenability to transformation, and the development of engineered strains with reduced native secondary metabolite backgrounds. nih.govacs.orgrsc.org
A key tool for heterologous expression in Aspergillus species is the use of episomal plasmids containing the AMA1 sequence, which allows for autonomous replication independent of the fungal genome. mdpi.combiorxiv.orgbiorxiv.org AMA1-based plasmids offer several advantages, including high transformation efficiency and the presence of multiple plasmid copies per cell, which can lead to higher gene expression levels and increased product yields compared to single-copy chromosomal integration. biorxiv.orgresearchgate.netnih.gov These plasmids have been widely used to express CRISPR-Cas9 components and entire BGCs for natural product discovery. biorxiv.orgbiorxiv.orgnih.gov
However, a limitation of standard AMA1 plasmids is that gene expression can be unstable and heterogeneous. biorxiv.orgresearchgate.netnih.gov To overcome this, "next-generation" AMA1-based plasmids have been developed. biorxiv.orgbiorxiv.org These improved vectors feature a modified auxotrophic selection marker (e.g., pyrG) fused to a degradation tag. biorxiv.orgresearchgate.netnih.gov This modification imposes a more stringent and continuous selection pressure, ensuring that the plasmid is maintained at a high copy number throughout fungal growth, which in turn leads to more homogenous and robust expression of the heterologous genes. biorxiv.orgbiorxiv.orgnih.gov In A. nidulans, these next-generation plasmids led to up to a 10-fold increase in the production of heterologous natural product metabolites. biorxiv.orgbiorxiv.orgnih.gov
To gain precise control over the timing and level of gene expression, heterologous expression cassettes often place the biosynthetic genes under the control of strong, inducible promoters. nih.gov The alcohol-inducible system from A. nidulans, which includes the AlcR transcription factor and its target promoter PalcA, is a widely used and effective system. researchgate.netnih.govoup.com This system allows gene expression to be switched on by adding an inducer like ethanol (B145695) or other small ketones to the culture medium. nih.govresearchgate.net
This temporal control is highly advantageous because it allows the fungal biomass to first grow to a high density under optimal conditions before switching on the expression of the biosynthetic pathway, which can sometimes be metabolically burdensome. nih.govnih.gov In the context of this compound, the key biosynthetic genes neaC and neaD from Aspergillus malvicolor were cloned into a next-generation AMA1-based plasmid under the control of a series of alcohol-inducible promoters (PalcA, PalcS/M, and PaldA). nih.govbiorxiv.orgbiorxiv.org Expression was successfully induced in A. nidulans by adding methyl ethyl ketone to the culture after an initial growth phase. biorxiv.orgnih.gov
Aspergillus nidulans serves as a powerful host for producing this compound heterologously. biorxiv.orgbiorxiv.orgnih.gov Using the advanced tools described above, researchers successfully expressed the A. malvicolor genes neaC and neaD in A. nidulans. nih.govbiorxiv.org The transformant strains, grown in liquid culture and induced with methyl ethyl ketone, produced significant quantities of this compound. biorxiv.orgnih.gov
The use of the improved AMA1-based plasmids with degron-tagged markers in an A. nidulans host achieved a yield of 200 mg/L of this compound. nih.gov This yield is notably higher than the 140 mg/L achieved in the engineered native producer A. melleus (ΔmcrA strain), highlighting the power of combining a robust heterologous host with optimized expression vector technology. nih.gov The success of this approach demonstrates the potential of A. nidulans as a scalable cell factory for producing valuable secondary metabolites like this compound. biorxiv.orgnih.gov
**Table 2: Heterologous Expression of this compound Biosynthesis Genes in *Aspergillus nidulans***
| Host Strain | Expressed Genes (Source) | Expression System | Promoter System | Achieved Yield | Reference |
|---|---|---|---|---|---|
| Aspergillus nidulans | neaC and neaD (from A. malvicolor) | Next-generation AMA1-based plasmid with degron-tagged pyrG marker | Alcohol Inducible (e.g., PalcA) | 200 mg/L | nih.gov |
Advances in genetic engineering and synthetic biology have provided powerful tools to overcome the low titers often associated with the native production of secondary metabolites like this compound. By manipulating the biosynthetic pathway, researchers can significantly enhance the production of the target compound and facilitate the generation of novel derivatives. Key strategies include the overexpression of rate-limiting enzymes and the redirection of metabolic flux to ensure a plentiful supply of precursors and cofactors.
Overexpression of Rate-Limiting Enzymes
A primary strategy to increase the yield of a desired metabolite is to boost the expression of enzymes that catalyze the slowest steps in its biosynthetic pathway. For this compound, the core biosynthetic machinery involves a nonribosomal peptide synthetase (NRPS)-like enzyme, designated neaC, and a cytochrome P450 oxidase, neaD. biorxiv.orgnih.govbiorxiv.org The neaC enzyme is responsible for the initial condensation of the amino acid precursors, L-leucine and L-isoleucine, while neaD performs a crucial subsequent oxidation step. acs.org
One effective method to upregulate an entire gene cluster is to remove its negative regulators. In Aspergillus melleus, the native producer of this compound, a global transcriptional repressor known as mcrA was identified. acs.org Deletion of the mcrA gene using a CRISPR-Cas9 system resulted in a significant increase in the production of this compound and its hydroxylated derivative. acs.org This approach effectively leads to the overexpression of the biosynthetic enzymes by removing the repressive control of mcrA. nih.govresearchgate.netresearchgate.net Research showed that deleting mcrA led to a 1.7-fold increase in the production of this compound and a 1.6-fold increase for neohydroxyaspergillic acid in A. melleus. acs.org
Table 1: Effect of mcrA Deletion on Pyrazinone Production in A. melleus
| Compound | Fold Increase in Production (ΔmcrA vs. Wild-Type) |
|---|---|
| This compound | 1.7 |
| Neohydroxyaspergillic acid | 1.6 |
Data sourced from Yuan et al., 2023. acs.org
A more direct and potent overexpression strategy involves the heterologous expression of the core biosynthetic genes in a well-characterized fungal host. In a recent study, the neaC and neaD genes from Aspergillus malvicolor were introduced into the model fungus Aspergillus nidulans using multicopy, autonomously replicating AMA1-based plasmids. biorxiv.orgnih.govbiorxiv.org This method not only confirmed the function of these two genes in this compound biosynthesis but also achieved significantly higher titers than the engineered native producer. nih.govbiorxiv.orgbiorxiv.org
To further enhance expression, researchers fused degradation tags to the auxotrophic marker gene (pyrG) on the AMA1 plasmid. biorxiv.orgnih.gov This modification imposes a more stringent selection pressure, ensuring more homogenous and robust expression from the plasmid. biorxiv.org The use of these "next-generation" degron-tagged plasmids nearly doubled the this compound yield compared to the standard AMA1 plasmid. biorxiv.orgbiorxiv.org This optimized heterologous expression system achieved a remarkable productivity of up to 2 g/L, a 14-fold increase over the 0.14 g/L reported for the mcrA deletion strain of A. melleus. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net
Table 2: Comparison of Engineered Strains for this compound Production
| Host Strain | Genetic Modification | Reported Titer (mg/L) |
|---|---|---|
| Aspergillus melleus | Deletion of negative regulator (ΔmcrA) | 140 |
| Aspergillus nidulans | Heterologous expression of neaC/neaD (degron-tagged AMA1 plasmid) | 2000 |
Data sourced from Yuan et al., 2023 and Narayanan et al., 2024. biorxiv.orgacs.orgbiorxiv.orgresearchgate.net
Metabolic Flux Redirection Strategies
While overexpressing biosynthetic enzymes is crucial, production can still be limited by the availability of necessary building blocks and cofactors supplied by primary metabolism. Metabolic flux redirection aims to channel central metabolites away from biomass formation and competing pathways toward the synthesis of the target compound. acs.org For this compound, the key precursors are the branched-chain amino acids L-leucine and L-isoleucine. acs.orgacs.org
A comprehensive metabolic engineering strategy would therefore involve modifications to increase the intracellular pools of these amino acids. This can be achieved through several approaches:
Upregulating Precursor Biosynthesis: Overexpressing key enzymes in the L-leucine and L-isoleucine biosynthetic pathways can increase their supply.
Downregulating Competing Pathways: Deleting or downregulating enzymes that consume L-leucine and L-isoleucine for other cellular processes can make them more available for this compound synthesis. rsc.org
Furthermore, the activity of the P450 oxidase neaD is dependent on cofactors, specifically NADPH, which provides the necessary reducing power. chalmers.se The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of cellular NADPH. chalmers.se Therefore, enhancing the metabolic flux through the PPP by overexpressing enzymes like glucose-6-phosphate dehydrogenase or 6-phosphogluconate dehydrogenase is a proven strategy to improve the efficiency of P450-dependent reactions in secondary metabolite production. chalmers.se
While specific flux redirection for precursor supply has not yet been detailed for this compound, the deletion of the global regulator mcrA may have broader effects than just derepressing the biosynthetic cluster. nih.govecfg15.org Such regulators can influence primary metabolism, and their removal could indirectly alter metabolic fluxes in a way that favors secondary metabolite production. nih.govresearchgate.netfrontiersin.org Future work to optimize the high-yielding heterologous systems will likely focus on engineering the precursor and cofactor supply pathways in A. nidulans to push titers even higher.
Table 3: Potential Metabolic Flux Redirection Targets for this compound
| Target Pathway | Engineering Strategy | Goal |
|---|---|---|
| L-leucine/L-isoleucine Biosynthesis | Overexpress key pathway enzymes (e.g., acetohydroxyacid synthase, dihydroxy-acid dehydratase) | Increase supply of amino acid precursors |
| Amino Acid Catabolism | Knock out genes for leucine (B10760876)/isoleucine degradation | Prevent precursor depletion |
| Pentose Phosphate Pathway (PPP) | Overexpress key enzymes (e.g., glucose-6-phosphate dehydrogenase) | Increase NADPH cofactor supply for neaD (P450 oxidase) |
Cellular and Molecular Biological Activities of Neoaspergillic Acid in Vitro Studies
Antifungal Activities and Mechanisms of Action
Neoaspergillic acid has been investigated for its ability to inhibit the growth of various fungi, including those pathogenic to humans and plants.
Efficacy Against Candida Species (e.g., Candida albicans)
Screening of over 150 fungal strains for anti-Candida activity identified Aspergillus melleus as a producer of this compound, which inhibits the growth of Candida albicans. nih.govacs.org While some studies have reported weak antifungal effects of this compound against C. albicans, others have deemed it a candidate for development as an anti-Candida agent. nih.govresearchgate.netresearchgate.net For instance, this compound isolated from the halotolerant fungus Aspergillus flocculosus PT05-1 exhibited a minimum inhibitory concentration (MIC) of 1.6–15 µM against C. albicans. amazonaws.com
Activity Against Plant Pathogenic Fungi (e.g., Alternaria alternata, Botrytis cinerea, Fusarium oxysporum)
This compound has demonstrated potent antifungal effects against several phytopathogenic fungi. nih.govresearchgate.netresearchgate.netmdpi.com It has shown efficacy against Alternaria alternata, Botrytis cinerea, and Fusarium oxysporum. nih.govresearchgate.netresearchgate.netmdpi.com One study found that this compound was an effective antifungal against A. alternata, B. cinerea, and F. oxysporum. researchgate.net Another study highlighted its fungicidal activity against B. cinerea. nih.gov
The following table summarizes the antifungal activity of this compound against various plant pathogenic fungi.
| Fungal Species | Activity | Reference |
| Alternaria alternata | Potent antifungal | nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net |
| Botrytis cinerea | Potent antifungal, Fungicidal | nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov |
| Fusarium oxysporum | Potent antifungal | nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net |
Effects on Other Aspergillus Species (e.g., Aspergillus terreus)
Research has indicated that this compound exhibits weak antifungal effects against Aspergillus terreus. nih.govresearchgate.net
Antibacterial Activities
This compound has been the subject of broad-spectrum antibacterial investigations and has shown specific activity against methicillin-resistant bacterial strains.
Broad-Spectrum Antibacterial Investigations
This compound has demonstrated significant inhibitory activities against both Gram-positive and Gram-negative bacteria. bioaustralis.combioaustralis.com Studies have reported Minimum Inhibitory Concentration (MIC) ranges of 0.49 - 15.62 μg/mL against various bacteria. researchgate.netfrontiersin.org For instance, it has shown antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus dysenteriae, Bacillus proteus, and Escherichia coli. frontiersin.org The MIC values for these bacteria were found to be 0.98, 0.49, 1.95, 7.8, 7.8, and 15.62 μg/mL, respectively. frontiersin.org Another study reported MIC ranges of 0.5 - 16 μg/mL against Gram-positive and Gram-negative bacteria. bioaustralis.combioaustralis.com However, one report indicated a weak antibacterial effect on B. cereus, K. pneumoniae, and E. coli, with MIC values ranging from 30.0–40.0 μg/mL. frontiersin.org
The table below presents the MIC values of this compound against a range of bacteria.
| Bacterial Species | Gram Stain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.98 | frontiersin.org |
| Staphylococcus epidermidis | Positive | 0.49 | frontiersin.org |
| Bacillus subtilis | Positive | 1.95 | frontiersin.org |
| Bacillus dysenteriae | Negative | 7.8 | frontiersin.org |
| Bacillus proteus | Negative | 7.8 | frontiersin.org |
| Escherichia coli | Negative | 15.62 | frontiersin.org |
| Bacillus cereus | Positive | 30.0–40.0 | frontiersin.org |
| Klebsiella pneumoniae | Negative | 30.0–40.0 | frontiersin.org |
Specific Activity Against Methicillin-Resistant Bacterial Strains (e.g., Dizinc-hydroxyneoaspergillin)
A dimeric zinc complex of a this compound derivative, dizinc-hydroxyneoaspergillin, has demonstrated significant bactericidal effects against methicillin-resistant bacterial strains. nih.govacs.org This includes activity against methicillin-resistant Staphylococcus aureus (MRSA). figshare.comresearchgate.net Dizinc-hydroxyneoaspergillin displayed significant bactericidal effects toward MRSA, Staphylococcus aureus, Enterococcus faecalis, Acinetobacter baumannii, and Klebsiella pneumoniae, with MIC values of 0.45–7.8 μg/mL. figshare.com
Antitumoral and Cytotoxic Effects in Cellular Models
This compound (NAA), a pyrazine (B50134) hydroxamic acid, has demonstrated notable antitumoral and cytotoxic activities in various in vitro studies. researchgate.netacs.orgnih.govresearchgate.net Produced by mixed cultures of two marine-derived mangrove epiphytic fungi, NAA has been shown to possess moderate inhibitory activities against several human cancer cell lines. researchgate.net Specifically, it has been evaluated against lung cancer (SPC-A-1), liver cancer (BEL-7402), gastric cancer (SGC-7901), and chronic myelogenous leukemia (K562) cell lines. researchgate.net The cytotoxic effects, as measured by IC50 values (the concentration required to inhibit the growth of 50% of cells), indicate a potential for this compound in cancer research. researchgate.net
Investigations have revealed that this compound and its related compounds exhibit not only antibacterial and antifungal properties but also antitumoral effects. acs.orgnih.govresearchgate.net Although it is considered a mycotoxin, its cytotoxic properties have been a subject of scientific interest. acs.orgnih.gov The challenges in large-scale production, isolation, and purification have somewhat limited extensive investigation into this group of compounds. nih.govresearchgate.net
The cytotoxic activity of this compound is highlighted by its IC50 values against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| SPC-A-1 | Lung Cancer | 7.99 - 24.90 |
| BEL-7402 | Liver Cancer | 7.99 - 24.90 |
| SGC-7901 | Gastric Cancer | 7.99 - 24.90 |
| K562 | Chronic Myelogenous Leukemia | 7.99 - 24.90 |
This table summarizes the reported IC50 ranges for this compound against various human cancer cell lines. researchgate.net
Further research has also pointed to the toxic activities of complex derivatives of this compound, such as ferrineoaspergillin, aluminiumneoaspergillin, and zirconiumneoaspergillin. acs.orgnih.gov A dimeric zinc complex, dizinchydroxyneoaspergillin, has also been noted for its significant bactericidal effects. nih.govescholarship.org
Metal-Binding Properties and Siderophore Activity
This compound is recognized as a hydroxamate siderophore. researchgate.netpreprints.org Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, to scavenge for iron from the environment. The hydroxamic acid functional group within the pyrazinone structure of this compound is responsible for its ability to bind iron. frontiersin.org
The interaction of this compound with iron (III) leads to the formation of a stable complex known as ferrineoaspergillin, which is a red pigment. researchgate.net This iron-binding capability is a key aspect of its biological function and is linked to the virulence of the fungi that produce it. frontiersin.org In addition to iron, this compound can also form complexes with other metal ions. For instance, its treatment with cupric acetate (B1210297) results in the formation of a Cu(II) complex designated as cuprineoaspergillin. researchgate.net The ability to chelate various metals suggests that the biological activities of this compound may be related to its metal-binding properties. acs.orgescholarship.org
The bioactivity of aspergillic acid and this compound is likely due to the cyclic hydroxamate motif, which confers their iron-chelating activity. researchgate.net While this class of secondary metabolites has a long history of investigation for their antibiotic and iron-chelating properties, their precise ecological role has not been definitively established. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
While specific structure-activity relationship (SAR) studies focusing exclusively on this compound and its direct derivatives are not extensively detailed in the provided information, some insights can be drawn from related compounds and general principles. The biological activity of this compound and its analogs is intrinsically linked to their chemical structures.
The cyclic hydroxamic acid moiety is a critical feature for the iron-chelating and, consequently, some of the biological activities of these compounds. researchgate.net Studies on related pyrazine hydroxamic acids and other hydroxamate-containing compounds often reveal that modifications to the side chains or the core ring structure can significantly impact their potency and specificity.
For instance, in a study of aspergillic acid and its derivatives, it was found that the aluminum complex skeletons of these compounds exhibited more potent toxicity and cytotoxicity than the ferricomplex structures. researchgate.net Furthermore, aspergillic acid showed more potent inhibitory activities against certain bacteria and fungi compared to its hydroxylated derivatives, neohydroxyaspergillic acid and hydroxyaspergillic acid. researchgate.net This suggests that the presence and position of hydroxyl groups can modulate the biological activity.
A study on dizinchydroxyneoaspergillin, a dimeric zinc complex, highlighted its significant bactericidal effects, indicating that the type of metal chelated and the resulting complex's structure are crucial for its activity. nih.govescholarship.org The formation of different metal complexes, such as ferrineoaspergillin, aluminiumneoaspergillin, and zirconiumneoaspergillin, also results in varying levels of toxic activities. acs.orgnih.gov
Integrated Omics Approaches in Neoaspergillic Acid Research
Metabolomics Studies for Compound Profiling and Pathway Analysis
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a cornerstone in neoaspergillic acid research. It provides a direct snapshot of the chemical phenotype of the fungus, enabling compound discovery, pathway elucidation, and strain characterization.
Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a sample, making it an invaluable tool for discovery. In the context of this compound, this approach is often used to explore how changes in environmental conditions, such as co-cultivation with other microbes or exposure to salt stress, can trigger the production of novel or previously undetected compounds. frontiersin.orgfrontiersin.org For instance, research on Aspergillus affinis demonstrated that its metabolite profiles are dependent on the presence of sea salt, and untargeted liquid chromatography-mass spectrometry (LC-MS/MS) analysis is employed to uncover this biosynthetic potential. researchgate.netup.ac.za Similarly, studies on other fungi like Aspergillus terreus have used untargeted metabolomics to reveal that high salt stress can favor the production of unique alkaloids. mdpi.com This exploratory method helps to identify not only this compound itself in new strains but also other related or co-regulated metabolites, providing clues about the broader metabolic network.
| Study Focus | Organism | Omics Technique | Key Finding | Reference |
| Effect of Salinity | Aspergillus affinis CMG 70 | Untargeted LC-MS/MS | Metabolite profiles were found to be salt-dependent, revealing the potential for novel compound discovery under specific culture conditions. | researchgate.netup.ac.za |
| Co-cultivation Effects | Marine-derived Aspergillus sp. | Not specified, but discovery context implies untargeted analysis. | Co-culture of two epiphytic Aspergillus species induced the production of this compound and a new alkaloid, aspergicin. | frontiersin.org |
| Culture Condition Variation | Aspergillus terreus C21-1 | Untargeted Metabolomics (PCA, O-PLSDA, FBMN) | Significant differences in metabolite expression were observed between liquid and solid media and under varying salinity, with high salt favoring unique alkaloid production. | mdpi.com |
In contrast to the broad screening of untargeted methods, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of known metabolites. nih.govupf.edu This approach is critical for dissecting the biosynthetic pathway of this compound. By quantifying the concentration of this compound and its proposed biosynthetic intermediates over time, researchers can map the flow through the pathway. For example, time-course quantification in Aspergillus sp. SPH2 showed that this compound is a major compound appearing during the exponential growth phase (days 3-7), while neohydroxyaspergillic acid appears later in the stationary phase (days 8-13). mdpi.comnih.gov This temporal data strongly suggests that this compound is the direct biosynthetic precursor to neohydroxyaspergillic acid. mdpi.comnih.gov Such quantitative analyses are essential for optimizing fermentation conditions to maximize the yield of the desired compound. csic.eshep.com.cnhep.com.cn
| Time Point | This compound (% weight) | Neohydroxyaspergillic Acid (% weight) | Mellein (% weight) |
| Day 3-7 | 4.11 - 11.7 | Not Detected | Detected from Day 7 |
| Day 7 | 11.7 (Peak) | Not Detected | 17.7 (Peak) |
| Day 8-13 | Detected | 0.3 - 0.9 | 3.9 - 17.7 |
| Day 10 | Detected | 0.9 (Peak) | Detected |
| Data derived from time-course quantification of metabolites from Aspergillus sp. SPH2, showing the sequential appearance of this compound and its hydroxylated derivative. mdpi.comnih.gov |
| Fungal Strain | Genetic Modification | Effect on Metabolite Profile | Implied Gene Function | Reference |
| A. melleus neaCΔ | Deletion of NRPS-like gene neaC | Elimination of this compound and neohydroxyaspergillic acid | Core enzyme essential for the first step of biosynthesis | nih.govacs.org |
| A. melleus neaBΔ | Deletion of hydrolase gene neaB | Production of this compound, but absence of neohydroxyaspergillic acid | Responsible for the conversion of this compound to neohydroxyaspergillic acid | researchgate.netnih.gov |
| A. melleus mcrAΔ | Deletion of negative transcriptional factor mcrA | 1.7-fold increase in this compound production | Global negative regulator of secondary metabolite production | nih.gov |
Transcriptomics and Proteomics for Gene Expression and Enzyme Activity Analysis
While metabolomics reveals the chemical products, transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) provide insight into the functional machinery that creates them. csic.es These omics layers are used to analyze gene expression and enzyme activity, respectively, linking the predicted genes in the nea cluster to their functional roles. frontiersin.org For example, transcriptomic analysis can show which genes are upregulated (highly expressed) under conditions that favor this compound production. This was demonstrated in the related aspergillic acid pathway, where the expression of cluster genes was shown to be dependent on the global regulator veA. researchgate.net
In the context of this compound, deleting the negative global regulator mcrA in A. melleus was shown to upregulate production, a finding that points to transcriptomic-level control of the biosynthetic gene cluster. nih.gov Integrating transcriptomics and proteomics allows researchers to build a more complete picture; for instance, identifying that the genes in the nea cluster are not only transcribed into mRNA but also translated into active enzymes during the production phase. frontiersin.orgmdpi.com This dual analysis confirms that the genetic potential is being functionally realized by the cell.
Data Integration and Bioinformatics for Comprehensive Systems Biology Understanding
The ultimate goal of omics research is to achieve a systems-level understanding of the biological process, which requires the integration of multiple data types through bioinformatics. uodiyala.edu.iqupv.esnih.gov In this compound research, this begins with genomics and bioinformatics to predict the location of the biosynthetic gene cluster. Scientists used the known aspergillic acid gene cluster from Aspergillus flavus as a digital probe to search the genome of A. melleus, successfully identifying the homologous nea cluster responsible for this compound production. researchgate.netnih.gov
This bioinformatic prediction is then validated experimentally using other omics layers. Gene-deletion mutants are created (genetic manipulation), and their chemical output is analyzed (metabolomic fingerprinting) to confirm gene function. nih.govacs.org Transcriptomic and proteomic data can be layered on top to model the regulatory network that controls the cluster's expression. scilifelab.sebiorxiv.orgmdpi.com This integrated approach, moving from genomic prediction to multi-omics validation, provides a comprehensive understanding of how an organism produces a specific metabolite. nih.govfrontiersin.org It represents a powerful cycle of in silico prediction followed by wet-lab validation that accelerates the characterization of complex biosynthetic pathways. mdpi.com
| Data Type (Omics) | Bioinformatics/Experimental Approach | Insight Gained for this compound Research | Reference |
| Genomics | Comparative genomics, BLASTp search | Prediction of the nea biosynthetic gene cluster in A. melleus using the known asa cluster from A. flavus as a model. | researchgate.netnih.gov |
| Genetics | CRISPR-Cas9 gene deletion | Functional validation of individual genes (neaC, neaB, etc.) within the predicted cluster. | nih.govacs.org |
| Metabolomics | HPLC fingerprinting, LC-MS/MS quantification | Confirmation of gene function by observing the presence/absence of pathway intermediates and final products in mutant strains. | researchgate.netnih.gov |
| Transcriptomics | Gene expression analysis (inferred) | Identification of transcriptional regulators (e.g., mcrA) that control the expression level of the entire biosynthetic pathway. | nih.gov |
Future Directions and Emerging Research Perspectives for Neoaspergillic Acid
Exploration of Uncharacterized Biosynthetic Gene Clusters and Cryptic Pathways
The genetic foundation for neoaspergillic acid production is beginning to be understood, but significant opportunities remain for discovery. The biosynthetic gene cluster (BGC) responsible for aspergillic acid in Aspergillus flavus (cluster 11) has been identified as a homolog for the BGC that produces this compound in species of Aspergillus section Circumdati. usda.govbrill.com This research indicates that cluster 11 is responsible for this compound biosynthesis in these species. usda.gov The core of this pathway involves a nonribosomal peptide synthetase-like (NRPS-like) enzyme, neaC, and a cytochrome P450 gene, neaD. biorxiv.org The NRPS-like enzyme is thought to be responsible for the formation of the pyrazinone core from two amino acid residues. frontiersin.org
A significant area of future research lies in the exploration of cryptic, or silent, biosynthetic pathways in fungi. jocpr.com Many Aspergillus species harbor more than 50 putative secondary metabolite BGCs that have yet to be characterized. usda.govbrill.combrill.com These unexpressed pathways represent a vast reservoir of potentially novel compounds, including new analogues of this compound. Techniques such as co-cultivation, where two or more different microbial strains are grown together, have proven effective at activating these silent gene clusters. jocpr.commdpi.com For instance, the mixed fermentation of two mangrove-derived Aspergillus species led to the production of this compound alongside other compounds not seen in axenic cultures. mdpi.commdpi.com This interspecies competition for resources can trigger chemical defense mechanisms and microbial cross-talk, thereby inducing the expression of otherwise silent BGCs. jocpr.com Future work will likely focus on high-throughput screening of various co-culture combinations and using metabolomic analysis to identify newly produced molecules.
Advanced Strain Engineering for Industrial-Scale Production
While this compound can be produced through fermentation, its natural yield is often low, limiting further investigation and potential application. acs.orgnih.gov Advanced strain engineering offers a powerful solution to this bottleneck. Several strategies have already shown promise in boosting production titers.
One successful approach is the modification of regulatory networks. In Aspergillus melleus, deleting the gene mcrA, a negative transcriptional regulator, resulted in a 1.6 to 1.7-fold increase in the production of this compound and its derivative, neohydroxyaspergillic acid. acs.orgnih.govmdpi.com Another highly effective strategy is heterologous expression, where the biosynthetic genes are transferred to a high-production host strain. The neaC and neaD genes from A. malvicolor were cloned into AMA1-based plasmids and expressed in Aspergillus nidulans, achieving yields of up to 200 mg/L, a significant increase over yields from native or traditionally engineered strains. biorxiv.orgresearchgate.net
Further optimization can be achieved by addressing challenges inherent to fungal fermentations. Filamentous fungi like Aspergillus niger can create high viscosity in liquid cultures, which complicates aeration, mixing, and product recovery. ginkgo.bio Engineering low-viscosity strains can dramatically improve process efficiency and lead to higher product titers. ginkgo.bio
| Strategy | Organism | Key Gene/Method | Reported Outcome | Reference |
|---|---|---|---|---|
| Deletion of Negative Regulator | Aspergillus melleus | ΔmcrA | 1.7-fold increase in this compound yield. | mdpi.com |
| Heterologous Expression | Aspergillus nidulans | AMA1-plasmid with neaC and neaD | Yields of up to 200 mg/L achieved. | biorxiv.orgresearchgate.net |
| Fermentation Optimization | Aspergillus sp. SPH2 | Metallic mesh support in culture | 20% increase in production compared to standard liquid culture. | nih.gov |
| Morphology Engineering | Aspergillus niger | Development of low-viscosity strains | Improved productivity and easier downstream processing for secreted products. | ginkgo.bio |
Investigation of Novel Molecular Targets and Mechanisms of Action in vitro
This compound exhibits a promising spectrum of bioactivities, including antibacterial, antifungal, and antitumoral effects. researchgate.netescholarship.orgresearchgate.net It has demonstrated significant inhibitory activity against several Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and E. coli. mdpi.commdpi.com Its antifungal properties are notable against the human pathogen Candida albicans and various plant pathogens. researchgate.netescholarship.orgnih.gov
A key aspect of its mechanism of action is believed to be its function as a siderophore, a compound that binds tightly to iron. usda.govnih.gov By sequestering iron from the environment, this compound can deprive pathogenic microbes of this essential nutrient, thereby inhibiting their growth. usda.gov This iron-binding capacity is shared with its isomer, aspergillic acid, which forms a distinct red-orange pigment called ferriaspergillin upon complexing with iron. usda.govbrill.comresearchgate.net The investigation of this compound's metal complexes is a compelling research avenue. For example, a dimeric zinc complex, dizinchydroxyneoaspergillin, was found to have potent bactericidal effects against methicillin-resistant bacteria, suggesting that its coordination chemistry could be exploited to develop novel antimicrobial agents. nih.govacs.org Future in vitro studies will be crucial to identify the specific cellular pathways and molecular targets affected by this compound and its metal complexes, moving beyond its general role as a metal chelator to understand its precise interactions within microbial and cancer cells.
Computational Biology and Molecular Modeling for Biosynthetic Predictions and SAR Studies
Computational approaches are becoming indispensable for accelerating research into natural products like this compound. Genome mining and bioinformatics were instrumental in the initial identification of the this compound BGC, which was predicted by using the known aspergillic acid gene cluster as a model. acs.orgescholarship.orgresearchgate.net
Molecular modeling provides powerful tools to probe the function of the biosynthetic enzymes. medcraveonline.com The structural differences between this compound (derived from two leucine (B10760876) residues) and aspergillic acid (derived from leucine and isoleucine) are determined by the substrate selectivity of the core NRPS-like enzyme, AsaC. frontiersin.org Homology modeling can be used to generate 3D structures of these enzymes. medcraveonline.com Subsequently, molecular docking simulations can predict how different amino acid substrates bind within the enzyme's active site, offering insights into the structural basis of their selectivity. medcraveonline.com
Furthermore, computational methods are vital for establishing Structure-Activity Relationships (SAR). By modeling this compound and its potential analogues, researchers can predict how changes to the molecule's structure—such as altering its side chains or modifying the pyrazinone core—would impact its biological activity. These in silico predictions can help prioritize which novel analogues to synthesize, saving significant time and resources in the laboratory. nih.gov
Rational Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity
Building upon the insights from SAR studies and mechanistic investigations, the rational design and synthesis of novel analogues represent the next frontier for harnessing the potential of this compound. The goal is to create new molecules with improved properties, such as greater potency, higher selectivity for a specific microbial or cancer cell target, or enhanced stability. nih.gov
The design process can be guided by an understanding of the molecule's mechanism of action. rsc.org For example, knowing that metal chelation is critical to its bioactivity, analogues could be designed with modified functional groups to enhance their affinity and specificity for certain metal ions, potentially leading to more potent antimicrobial activity. acs.org
Synthesis of these rationally designed analogues can be pursued through two main routes: total chemical synthesis or synthetic biology. Chemical synthesis offers the flexibility to create a wide variety of structural modifications that may not be accessible through biological pathways. Alternatively, synthetic biology approaches, such as modifying the substrate specificity of the neaC enzyme through directed evolution or site-directed mutagenesis, could enable the biosynthesis of novel analogues directly in a microbial host. This combination of computational design and advanced synthesis holds the key to developing next-generation therapeutics based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
